molecular formula C21H29N3O4 B10772234 7-(3-(2-ethyl-N-phenylhydrazinecarboxamide)-7-oxa-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid

7-(3-(2-ethyl-N-phenylhydrazinecarboxamide)-7-oxa-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid

Cat. No.: B10772234
M. Wt: 387.5 g/mol
InChI Key: RJNDVCNWVBWHLY-UJOIVXCQSA-N
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Description

7-(3-(2-ethyl-N-phenylhydrazinecarboxamide)-7-oxa-bicyclo[221]hept-2-yl)-hept-5-enoic acid is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(2-ethyl-N-phenylhydrazinecarboxamide)-7-oxa-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid typically involves multiple steps. One common method includes the formation of the bicyclic core through a Diels-Alder reaction, followed by functional group modifications to introduce the hydrazinecarboxamide and hept-5-enoic acid moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

7-(3-(2-ethyl-N-phenylhydrazinecarboxamide)-7-oxa-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(3-(2-ethyl-N-phenylhydrazinecarboxamide)-7-oxa-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(3-(2-ethyl-N-phenylhydrazinecarboxamide)-7-oxa-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives: These compounds share a similar bicyclic structure but differ in functional groups.

    Hydrazinecarboxamide derivatives: These compounds contain the hydrazinecarboxamide moiety but lack the bicyclic core.

Uniqueness

The uniqueness of 7-(3-(2-ethyl-N-phenylhydrazinecarboxamide)-7-oxa-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid lies in its combination of a bicyclic structure with hydrazinecarboxamide and hept-5-enoic acid functionalities. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H29N3O4

Molecular Weight

387.5 g/mol

IUPAC Name

(Z)-7-[(1S,2R,3R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid

InChI

InChI=1S/C21H29N3O4/c25-20(26)11-7-2-1-6-10-16-17(19-13-12-18(16)28-19)14-22-24-21(27)23-15-8-4-3-5-9-15/h1,3-6,8-9,16-19,22H,2,7,10-14H2,(H,25,26)(H2,23,24,27)/b6-1-/t16-,17+,18+,19?/m1/s1

InChI Key

RJNDVCNWVBWHLY-UJOIVXCQSA-N

Isomeric SMILES

C1CC2[C@H]([C@H]([C@H]1O2)C/C=C\CCCC(=O)O)CNNC(=O)NC3=CC=CC=C3

Canonical SMILES

C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3

Origin of Product

United States

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